1,2-Ethanediamine, N1,N2-di-2-propen-1-yl-
Description
This compound is characterized by its unsaturated allyl substituents, which confer unique reactivity and physical properties. Allyl groups are known for their participation in polymerization, coordination chemistry, and nucleophilic reactions due to their electron-rich π-bonds.
Properties
IUPAC Name |
N,N'-bis(prop-2-enyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-3-5-9-7-8-10-6-4-2/h3-4,9-10H,1-2,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGOMEZYSOZCCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCNCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101276158 | |
| Record name | N1,N2-Di-2-propen-1-yl-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61798-21-8 | |
| Record name | N1,N2-Di-2-propen-1-yl-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61798-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1,N2-Di-2-propen-1-yl-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Ethanediamine, N1,N2-di-2-propen-1-yl- is typically synthesized through the reaction of ethylenediamine with allyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvent (e.g., ethanol)
Reaction Time: Several hours to complete the reaction
The product is then purified through distillation or recrystallization to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of 1,2-Ethanediamine, N1,N2-di-2-propen-1-yl- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N1,N2-di-2-propen-1-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The allyl groups can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,2-Ethanediamine, N1,N2-di-2-propen-1-yl- has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds and as a cross-linking agent in protein chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and adhesives.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N1,N2-di-2-propen-1-yl- involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can influence catalytic processes. Additionally, its ability to undergo substitution reactions allows it to modify biological molecules, potentially affecting their function and activity .
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table highlights key structural differences between 1,2-Ethanediamine, N1,N2-di-2-propen-1-yl- and related compounds:
Physical and Chemical Properties
- Allyl-Substituted Diamine : The allyl groups in 1,2-Ethanediamine, N1,N2-di-2-propen-1-yl- likely reduce polarity compared to unsubstituted ethylenediamine, lowering boiling point and water solubility. Allyl groups also increase susceptibility to oxidation and polymerization.
- Thenyldiamine : The pyridinyl and thienyl groups introduce aromaticity and electron-rich sites, enhancing UV absorption and metal-binding capacity .
- Octyl-Substituted Diamine (): Long alkyl chains increase hydrophobicity (logP > 8), making it suitable for nonpolar solvents or lipid membranes .
- Tetramethylethylenediamine () : Fully methylated nitrogen atoms increase steric hindrance and basicity (pKa ~10), favoring use in alkaline conditions .
Biological Activity
1,2-Ethanediamine, N1,N2-di-2-propen-1-yl, commonly referred to as N1,N2-diallylethylenediamine, is an organic compound with the molecular formula C8H16N2. It features two allyl groups attached to the nitrogen atoms of ethylenediamine, which enhances its reactivity and versatility in various applications, particularly in organic synthesis and biological research.
- Molecular Weight : 156.23 g/mol
- CAS Number : 61798-21-8
- Structure : The compound consists of a central ethylenediamine backbone with two allyl substituents.
Biological Activity
The biological activity of 1,2-Ethanediamine, N1,N2-di-2-propen-1-yl is significant due to its potential applications in medicinal chemistry and biochemistry. The compound exhibits various biological properties:
Mechanism of Action :
- Coordination Complex Formation : It can form coordination complexes with metal ions, influencing catalytic processes crucial in biochemical reactions.
- Substitution Reactions : The compound can undergo substitution reactions that modify biological molecules, potentially affecting their function and activity.
Applications in Scientific Research
- Organic Synthesis : Used as a building block for synthesizing complex organic molecules.
- Biological Research : Employed in the synthesis of biologically active compounds and as a cross-linking agent in protein chemistry.
- Pharmaceutical Development : Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Case Study 1: Drug Delivery Systems
A study explored the use of 1,2-Ethanediamine, N1,N2-di-2-propen-1-yl as a carrier for targeted drug delivery. The results indicated that the compound could enhance the solubility and bioavailability of poorly soluble drugs, making it a promising candidate for pharmaceutical formulations.
Case Study 2: Protein Cross-Linking
Research demonstrated that this compound effectively cross-links proteins, enhancing their stability and functionality. This property is particularly beneficial in developing biocatalysts and enzyme immobilization techniques.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| 1,2-Ethanediamine | C4H13N3 | Basic amine properties; less reactivity |
| N,N-Diallyl-N,N-dimethylamine | C8H16N2 | Similar structure; used in polymer chemistry |
| Triethylenetetramine | C6H18N4 | Used in chelation therapy |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
